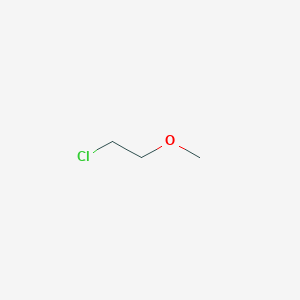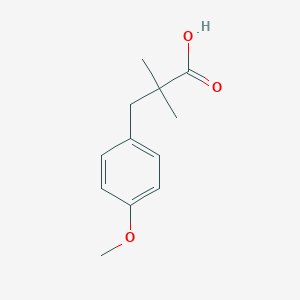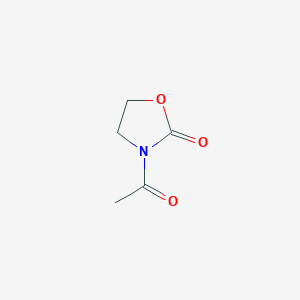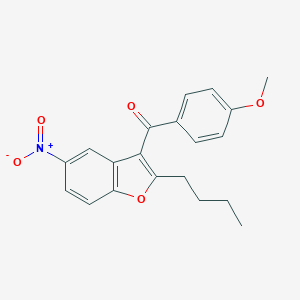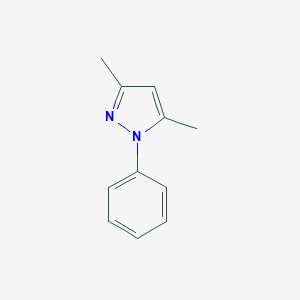
3,5-二甲基-1-苯基吡唑
概述
描述
3,5-Dimethyl-1-phenyl-1H-pyrazole is an organic compound with the molecular formula C₁₁H₁₂N₂. It is a derivative of pyrazole, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its versatility and has been studied extensively for its various applications in chemistry, biology, medicine, and industry .
科学研究应用
3,5-Dimethyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
作用机制
Target of Action
It’s worth noting that phenylpyrazole insecticides, a class of compounds to which 3,5-dimethyl-1-phenylpyrazole belongs, function by blocking glutamate-activated chloride channels in insects .
Mode of Action
Phenylpyrazole insecticides, including potentially 3,5-Dimethyl-1-phenylpyrazole, block the glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the nervous system in insects, leading to paralysis and death .
Biochemical Pathways
The blocking of glutamate-activated chloride channels can disrupt the normal functioning of the nervous system in insects, affecting various downstream effects related to nerve signal transmission .
Result of Action
It can be inferred from the mode of action that the compound likely disrupts the normal functioning of the nervous system in insects, leading to paralysis and death .
安全和危害
生化分析
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-1-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with 2-amino-3-pentanone, followed by cyclization and methylation reactions . Another method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods
In industrial settings, the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as condensation, cyclization, and purification through crystallization or distillation .
化学反应分析
Types of Reactions
3,5-Dimethyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like chromium (VI) oxide to form carbonyl compounds.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles under controlled temperatures.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and other substituted pyrazoles.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: Another derivative of pyrazole with similar structural features but different reactivity and applications.
1-Phenyl-3-methyl-1H-pyrazole: Shares the phenyl and pyrazole moieties but differs in the position of the methyl group.
Uniqueness
3,5-Dimethyl-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-8-10(2)13(12-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPMPUPEFBDQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061546 | |
| Record name | 1H-Pyrazole, 3,5-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-16-4, 10250-58-5 | |
| Record name | 3,5-Dimethyl-1-phenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylphenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-dimethyl-5-phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 3,5-dimethyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazole, 3,5-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLPHENYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SB52BXX7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-Dimethyl-1-phenyl-1H-pyrazole?
A1: The molecular formula of 3,5-Dimethyl-1-phenyl-1H-pyrazole is C11H12N2, and its molecular weight is 172.23 g/mol. [, , , , ]
Q2: What spectroscopic data is available for characterizing 3,5-Dimethyl-1-phenyl-1H-pyrazole?
A2: The characterization of this compound often relies on techniques such as FT-IR, 1H NMR, 13C NMR, and EI-MS spectral analyses. [, , , ]
Q3: How do structural modifications of 3,5-Dimethyl-1-phenyl-1H-pyrazole affect its activity?
A3: Research has explored modifying the structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole to create derivatives with varying biological activities. For instance, introducing a 4-acetamidoalkyl group to the pyrazole ring yielded compounds with potential inhibitory activity against B-Raf and Cox-2. [] Additionally, appending a (hexylsulfanyl)methyl group at the 4-position resulted in a derivative with enhanced extraction properties for Palladium(II) recovery. [, , ] These examples demonstrate how even subtle alterations to the core structure can significantly impact the compound's properties and potential applications.
Q4: Does 3,5-Dimethyl-1-phenyl-1H-pyrazole exhibit antioxidant properties?
A4: In vitro studies have demonstrated that 3,5-Dimethyl-1-phenyl-1H-pyrazole, particularly when compared to its sulfur and selenium-containing derivatives, displays antioxidant activity. It effectively scavenges 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radicals and exhibits 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging activity. []
Q5: What is the toxicity profile of 3,5-Dimethyl-1-phenyl-1H-pyrazole?
A5: In vivo studies on mice have shown that a single oral administration of 3,5-Dimethyl-1-phenyl-1H-pyrazole (300 mg/kg) did not significantly alter the activity of δ-aminolevulinic acid dehydratase in the brain, liver, and kidneys, suggesting low toxicity. Furthermore, it did not affect aspartate aminotransferase, alanine aminotransferase, urea, or creatinine levels in plasma, further supporting its low toxicity profile. []
Q6: Can 3,5-Dimethyl-1-phenyl-1H-pyrazole be used in material science applications?
A6: Yes, derivatives of 3,5-Dimethyl-1-phenyl-1H-pyrazole have been incorporated into the synthesis of functional polymers. For example, oxidative polycoupling with specific diynes, catalyzed by rhodium complexes, yields poly(pyrazolylnaphthalene)s with high molecular weights and good thermal stability. These polymers exhibit high refractive indices, making them potentially useful in optical applications. []
Q7: Are there any catalytic applications for 3,5-Dimethyl-1-phenyl-1H-pyrazole?
A7: While 3,5-Dimethyl-1-phenyl-1H-pyrazole itself may not possess inherent catalytic properties, its derivatives have shown promise in facilitating specific reactions. For example, its use as a ligand in copper-catalyzed Ullmann type N-arylation reactions allows for the efficient synthesis of more complex pyrazole derivatives under mild conditions. [] This highlights the versatility of this scaffold in developing new synthetic methodologies.
Q8: Have computational methods been employed to study 3,5-Dimethyl-1-phenyl-1H-pyrazole?
A8: Density Functional Theory (DFT) calculations, specifically using the B3LYP method, have been employed to model and optimize 3,5-Dimethyl-1-phenyl-1H-pyrazole and its Schiff base derivatives. [] Analyzing calculated descriptors like the lowest unoccupied molecular orbital (LUMO) and electron density distribution can provide insights into the compound's reactivity and potential interactions with biological targets.
Q9: How does research on 3,5-Dimethyl-1-phenyl-1H-pyrazole bridge different scientific disciplines?
A9: The study of 3,5-Dimethyl-1-phenyl-1H-pyrazole exemplifies a multidisciplinary approach, combining organic synthesis, analytical chemistry, computational modeling, and biological evaluations. [, , , , , , , ] Its applications span from materials science and catalysis to medicinal chemistry and drug discovery, highlighting its potential impact across diverse fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


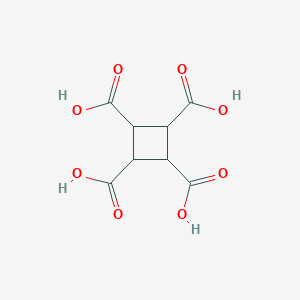
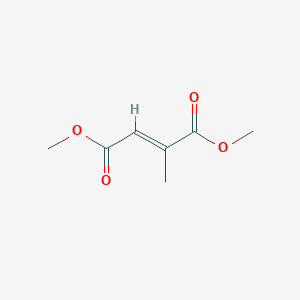
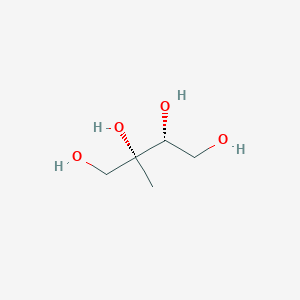
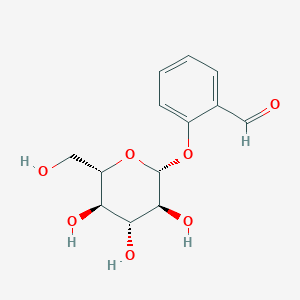

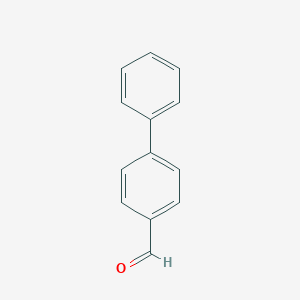
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
